molecular formula C13H13BrN2O3 B12183114 N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B12183114
M. Wt: 325.16 g/mol
InChI Key: KUVLBHOJXBBXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that features a bromophenyl group, a methoxy-substituted oxazole ring, and a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination: Introduction of the bromine atom to the phenyl ring, often using brominating agents like bromine or N-bromosuccinimide (NBS).

    Amidation: Coupling of the bromophenyl and oxazole intermediates with a propanamide group, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxazole ring.

    Reduction: Reduction reactions could target the bromophenyl group or the oxazole ring.

    Substitution: The bromine atom on the phenyl ring makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: Use as a biochemical probe to study cellular processes.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
  • N-(3-fluorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Uniqueness

The presence of the bromine atom in N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide may confer unique electronic and steric properties, potentially leading to different biological activities or chemical reactivity compared to its chloro- or fluoro- analogs.

Biological Activity

N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}BrN2_2O2_2, with a molecular weight of approximately 308.15 g/mol. The compound features a bromophenyl group and a methoxy-substituted oxazole ring, contributing to its unique reactivity and biological activity. The presence of the bromine atom enhances its electrophilic properties, making it a promising candidate for various biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism, suggesting that this compound may disrupt bacterial growth and survival mechanisms.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspase pathways. For instance, flow cytometry assays have revealed that this compound triggers apoptosis in MCF-7 (breast cancer) and U-937 (leukemia) cell lines in a dose-dependent manner .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-74.5Apoptosis induction via caspase activation
U-9375.0Cell cycle arrest at G1 phase
A5496.0Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism and proliferation.
  • Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound can halt the cell cycle, preventing cancer cells from dividing and proliferating.

Case Studies

In one study, derivatives similar to this compound were evaluated for their anticancer properties against various human cancer cell lines. The results indicated that these compounds exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Another investigation focused on the binding affinity of the compound to specific biological targets, revealing strong interactions with proteins involved in apoptosis regulation and cellular signaling pathways .

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C13H13BrN2O3/c1-18-13-8-11(19-16-13)5-6-12(17)15-10-4-2-3-9(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,17)

InChI Key

KUVLBHOJXBBXHL-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.